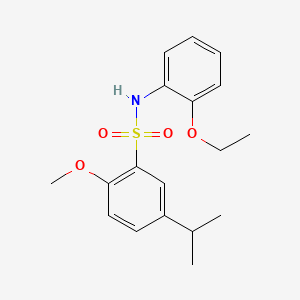![molecular formula C25H21BrN2O2 B15283980 3-[2-(4-bromophenyl)-1-methyl-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone](/img/structure/B15283980.png)
3-[2-(4-bromophenyl)-1-methyl-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-bromophenyl)-1-methyl-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-bromophenyl)-1-methyl-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process would typically include the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions
3-[2-(4-bromophenyl)-1-methyl-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, leading to a diverse array of products.
科学研究应用
作用机制
The mechanism of action of 3-[2-(4-bromophenyl)-1-methyl-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities . For example, they can inhibit the activity of enzymes such as monoamine oxidase and acetylcholinesterase, which are involved in neurological processes . Additionally, the compound may interact with cellular signaling pathways, modulating the expression of genes involved in inflammation and cell proliferation .
相似化合物的比较
Similar Compounds
1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea: This compound has shown potent activity against HIV-1.
(2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one: Known for its neuroprotective effects against Alzheimer’s disease.
Uniqueness
3-[2-(4-bromophenyl)-1-methyl-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in scientific research and industry.
属性
分子式 |
C25H21BrN2O2 |
|---|---|
分子量 |
461.3 g/mol |
IUPAC 名称 |
3-[2-(4-bromophenyl)-1-methylindol-3-yl]-2-(2-hydroxyethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C25H21BrN2O2/c1-27-21-9-5-4-8-20(21)22(23(27)16-10-12-17(26)13-11-16)24-18-6-2-3-7-19(18)25(30)28(24)14-15-29/h2-13,24,29H,14-15H2,1H3 |
InChI 键 |
QOKNETMVUYHOND-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=C(C=C3)Br)C4C5=CC=CC=C5C(=O)N4CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(acetyloxy)-4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B15283903.png)
![2-[(2-oxo-2-phenylethyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15283909.png)
![2-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B15283910.png)
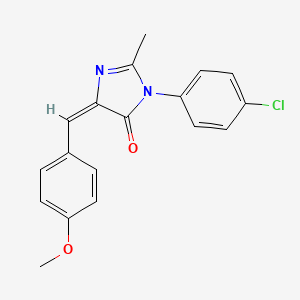
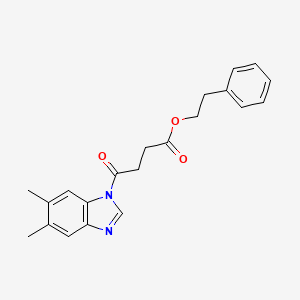
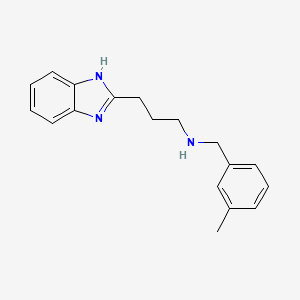
![N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B15283940.png)
![7-(4-fluorobenzoyl)-6-hydroxy-3-methyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B15283942.png)
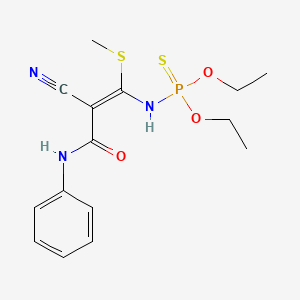
![(4-Chlorophenyl){2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}methanone](/img/structure/B15283948.png)

![Methyl 2-anilino-4-methyl-5-[4-(methylsulfonyl)benzoyl]-3-thiophenecarboxylate](/img/structure/B15283965.png)
![2-[1,3-Bis(3-methylphenyl)-2-imidazolidinyl]-3-methoxyphenol](/img/structure/B15283967.png)
